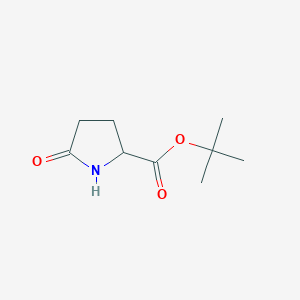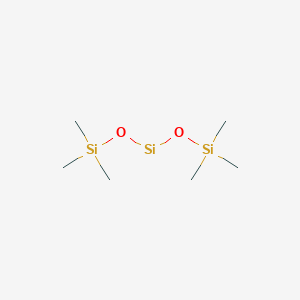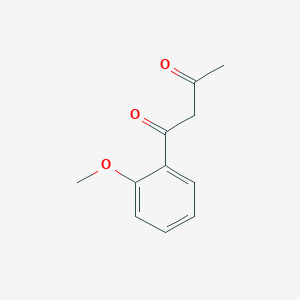
1-(2-Methoxyphenyl)butane-1,3-dione
Overview
Description
“1-(2-Methoxyphenyl)butane-1,3-dione” is an organic compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, monoallylation and benzylation of dicarbonyl compounds with alcohols have been catalyzed by a cationic cobalt (III) compound . The reaction proceeds via η3-allyl complex formation or ally ether intermediate .Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyphenyl)butane-1,3-dione” is characterized by a long C–C bond linking the carbonyl centers . This bond distance is about 1.54 Å, compared to 1.45 Å for the corresponding C–C bond in 1,3-butadiene . The elongation is attributed to repulsion between the polarized carbonyl carbon centers .Scientific Research Applications
Synthesis and Structural Characterization
- Deacetylation and Spectroscopic Analysis : Research involving 1-(2-Methoxyphenyl)butane-1,3-dione includes its reaction with primary amines under acidic conditions, leading to unexpected deacetylation. This process, studied in compounds like 1-(4-methoxyphenyl)-2-(1-ferrocenylethyl)-butane-1,3-dione, involves a mechanism of intramolecular Michael addition followed by a retro-Mannich rearrangement. The products are characterized using analytical and spectroscopic methods, and their electrochemical behavior is also investigated (Ahumada et al., 2014).
Tautomeric and Acid-Base Properties
- Analysis of Tautomeric Balance : Studies have been conducted on compounds like 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, closely related to 1-(2-Methoxyphenyl)butane-1,3-dione, to understand their structural, tautomeric, and acid-base properties. These compounds exhibit a balance between Z-enol-azo and hydrazo tautomeric forms, influenced by solvent polarity (Mahmudov et al., 2011).
Sensor Applications
- Copper-Selective Electrode Development : In the realm of sensor technology, derivatives of 1-(2-Methoxyphenyl)butane-1,3-dione have been used to create copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These sensors show significant stability and selectivity for copper ions over other metal ions (Kopylovich et al., 2011).
Thermal and Structural Properties
- Cyano-Substituted Derivatives Analysis : Research on cyano-substituted derivatives of β-diketones, similar to 1-(2-Methoxyphenyl)butane-1,3-dione, provides insights into their thermal stability and structural properties. These studies help in understanding the behavior of such compounds under different conditions (Mahmudov et al., 2011).
Photometric Analysis
- Photometric Determination in Alloys : Photometric methods using azoderivatives of ethyl acetoacetate, structurally akin to 1-(2-Methoxyphenyl)butane-1,3-dione, have been developed for determining copper in nickel-based alloys. This technique is crucial for accurate and efficient metal analysis in industrial contexts (Makhmudov et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLODCSPQGTOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440326 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)butane-1,3-dione | |
CAS RN |
56290-53-0 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



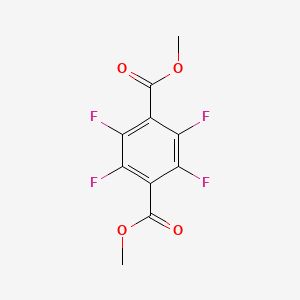
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
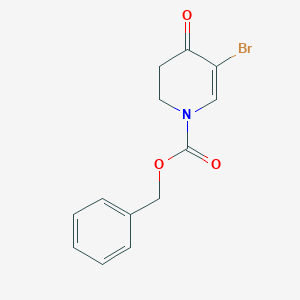
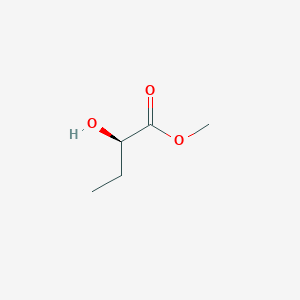
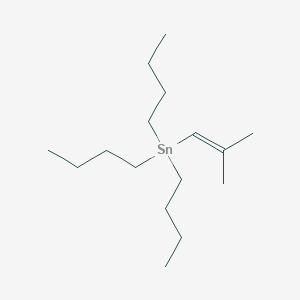
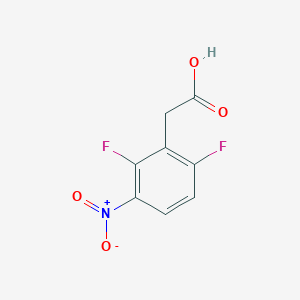
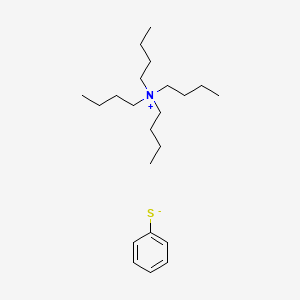
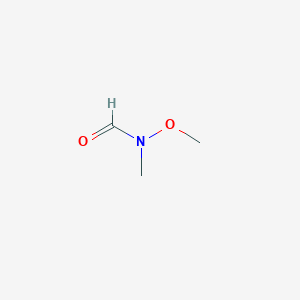
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
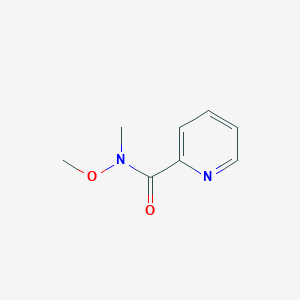
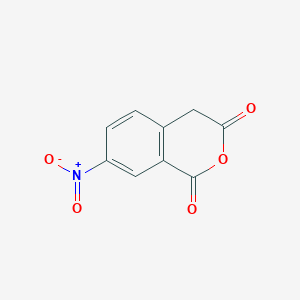
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
